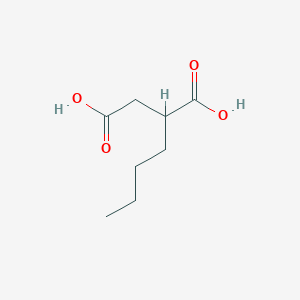

2-Butylbutanedioic acid

概要

説明

Synthesis Analysis

The synthesis of 2-Butylbutanedioic acid and its derivatives involves multiple steps, including alkylation, selective hydrolyzation, and resolution processes to obtain enantiomerically pure compounds. Notably, the synthesis of racemic 2-n-butylbutanedioic acid 4-t-butyl esters from methyl hexanoate and t-butyl α-iodoacetate through alkylation, followed by selective hydrolyzation, has been reported. The enantiomeric purity of the resulting compounds has been assessed to be above 99%, demonstrating the efficiency of the synthesis process (Zhang et al., 2006).

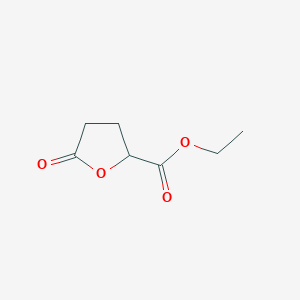

Molecular Structure Analysis

The molecular structure of 2-Butylbutanedioic acid is characterized by its unique configuration, which allows for the formation of various derivatives through synthetic processes. The detailed molecular structure analysis provides insights into the compound's stereochemistry and its implications for synthesis and applications.

Chemical Reactions and Properties

2-Butylbutanedioic acid undergoes various chemical reactions, including alkylation and hydrolyzation, which are critical for its synthesis and functionalization. These reactions are influenced by factors such as catalysts, temperature, and reactant concentrations, offering pathways to diverse derivatives with specific properties.

Physical Properties Analysis

The physical properties of 2-Butylbutanedioic acid, including its melting point, boiling point, solubility, and stability, are crucial for its handling and application in different contexts. Understanding these properties is essential for designing synthesis protocols and predicting the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties of 2-Butylbutanedioic acid, such as its reactivity, acidity, and compatibility with different reagents, dictate its suitability for specific reactions and applications. Studies focusing on its chemical properties provide valuable information for optimizing its use in synthesis and material development.

科学的研究の応用

Chemical Synthesis : 2-n-Butylbutanedioic acid is used in synthesizing its esters, particularly in the study of enantiomeric purity assays. These compounds are significant in stereoselective synthesis and pharmaceuticals (Zhang et al., 2006).

Biological Production : Malic acid (2-hydroxybutanedioic acid), a related compound, is extensively used in the food, chemical, and pharmaceutical industries. Its biological production through fermentation processes is gaining interest due to environmental concerns and fossil fuel depletion (Dai et al., 2018).

Ionic Liquid Catalysis : Studies have shown the effectiveness of ionic liquid-catalyzed alkylation processes using 2-butene and isobutane. This process is relevant in the production of high-octane fuels (Yoo et al., 2004).

Extraction Techniques : Research on the extraction of 2-methylidenebutanedioic acid using different solvents demonstrates the importance of this compound in separation technologies and industrial chemistry (Günyeli et al., 2014).

Pharmaceutical Research : 2-Phosphonomethyl pentanedioic acid, a derivative, is being studied for its pharmacokinetics and potential as a neurological therapeutic agent (Rais et al., 2014).

Biotechnological Applications : The compound 2-hydroxyisobutyric acid (2-HIBA), derived from 2-Butylbutanedioic acid, is emerging as a valuable building block for biobased polymer synthesis. It shows potential in replacing conventional petrochemicals (Rohwerder & Müller, 2010).

Environmental Chemistry : Research on 2-butanol dehydration on tungsten oxide catalysts contributes to our understanding of Bronsted acid sites, which are crucial in various environmental and industrial catalytic processes (Baertsch et al., 2002).

Alcohol Fermentation : Studies on butanol fermentation wastewater treatment suggest applications of 2-Butylbutanedioic acid derivatives in improving biobutanol production, highlighting its role in renewable energy and waste management (Lin et al., 2015).

Safety And Hazards

特性

IUPAC Name |

2-butylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLHDNLGYOSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388742 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylbutanedioic acid | |

CAS RN |

1457-39-2 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

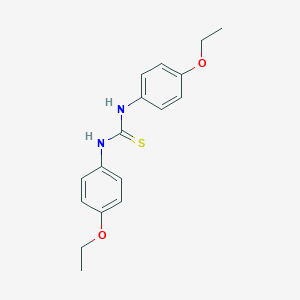

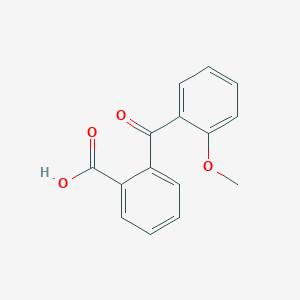

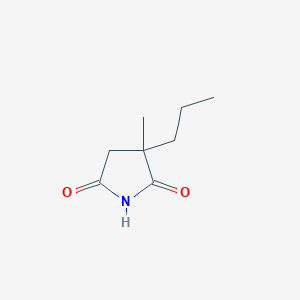

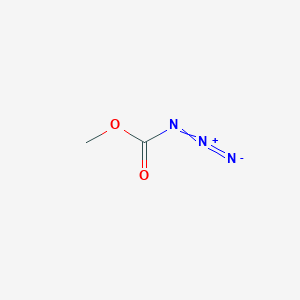

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。